

In Vivo Efficacy of BMS-823778 in Animal Models: A Technical Overview

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Compound of Interest

Compound Name: BMS-823778 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo efficacy of BMS-823778, a potent and selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD-1), in preclinical animal models. The data presented herein is collated from key studies to facilitate a deeper understanding of its pharmacological profile and therapeutic potential, primarily in the context of metabolic diseases such as type 2 diabetes.

Quantitative Efficacy and Pharmacokinetic Data

The in vivo activity of BMS-823778 has been primarily evaluated in diet-induced obese (DIO) mice and cynomolgus monkeys. The following tables summarize the key quantitative parameters from these studies, offering a clear comparison of its potency and pharmacokinetic properties across different species and experimental setups.

Table 1: In Vitro and In Vivo Potency of BMS-823778



Parameter	Species/System	Value	Citation
IC ₅₀ (11β-HSD-1)	Human	2.3 nM	[1][2]
K _i (11β-HSD-1)	Human	0.9 nM	[3]
Cynomolgus Monkey	7 nM	[3]	
Mouse	380 nM	[3]	
ED50 (In Vivo)	Cynomolgus Monkey	0.6 mg/kg	[1][3][4]
DIO Mice	34 mg/kg	[1][2][3][4]	
ED50 (Ex Vivo Adipose)	DIO Mice	5.2 mg/kg	[1][3][4]
Selectivity	>10,000-fold over 11β-HSD-2	[1][4]	

Table 2: Preclinical Pharmacokinetic Profile of BMS-823778

Parameter	Species	Value	Citation
Oral Bioavailability	Preclinical Species	44% to 100%	[1][3][4]
Volume of Distribution (Vss)	Mouse	1.2 L/kg	[3]
Cynomolgus Monkey	2.3 L/kg	[3]	
Plasma Protein Binding	Human	85%	[3]
Animal Species Studied	84% to 87%	[3]	
Adipose/Plasma Ratio	DIO Mice	~2.5	[3]

Experimental Protocols

Foundational & Exploratory





The following sections detail the methodologies employed in the key in vivo and ex vivo studies to determine the efficacy of BMS-823778.

- 1. In Vivo Pharmacodynamic Assessment in Mice and Cynomolgus Monkeys
- Animal Models: Diet-induced obese (DIO) mice and cynomolgus monkeys were used to evaluate the in vivo pharmacodynamic effects of BMS-823778.[1][3]
- Drug Administration: BMS-823778 was administered orally (p.o.) as a single dose.[2][3]
- Challenge: Following the administration of the test compound, a challenge with dehydrocorticosterone (DHC) was initiated.[3]
- Sample Collection: Plasma samples were collected at various time points after the DHC challenge.[3]
- Endpoint Measurement: The concentration of corticosterone, the product of 11β-HSD-1 activity on DHC, was measured in the plasma samples using an immunoassay.[3]
- Efficacy Determination: The inhibition of 11β-HSD-1 was quantified as the decrease in plasma corticosterone concentration. The ED₅₀ value was determined based on the doseresponse relationship.[3] Drug plasma concentrations were also measured concurrently.[3]
- 2. Ex Vivo Adipose Tissue Assessment in DIO Mice
- Animal Model: Male diet-induced obese (DIO) mice were utilized for this ex vivo model to assess drug activity specifically in a key target tissue.[3]
- Drug Administration: Various doses of BMS-823778 were administered to the mice via oral gavage.[3]
- Tissue Harvesting: Three hours post-administration, the animals were sacrificed, and adipose tissue was harvested.[3]
- Ex Vivo Incubation: The harvested adipose tissue was incubated with exogenous dehydrocorticosterone (DHC).[3]

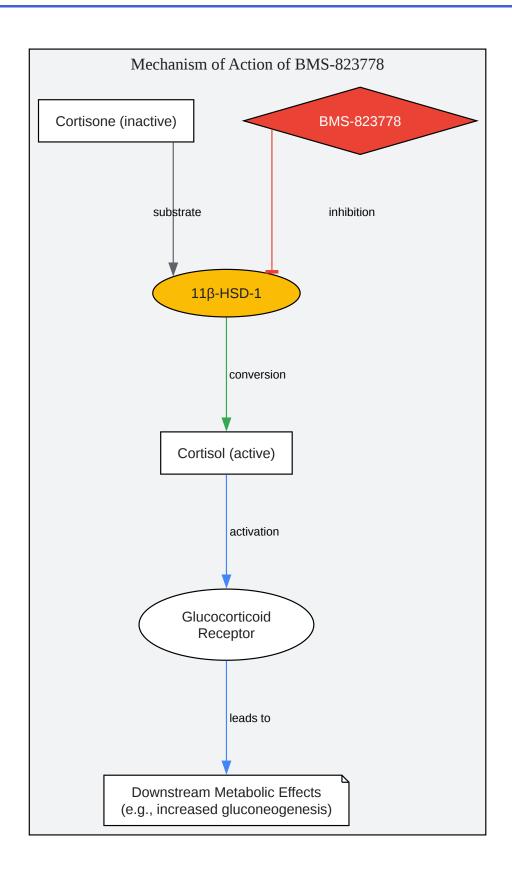


- Endpoint Measurement: The conversion of DHC to corticosterone within the adipose tissue was evaluated.[3]
- Efficacy Determination: The ED₅₀ value for the inhibition of 11β-HSD-1 in the ex vivo adipose model was then determined.[3] This ex vivo value was found to be approximately 6.5-fold more potent than the in vivo pharmacodynamic model, which is consistent with the preferential distribution of BMS-823778 to adipose tissue.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of BMS-823778 and the workflow of the key in vivo experiments.

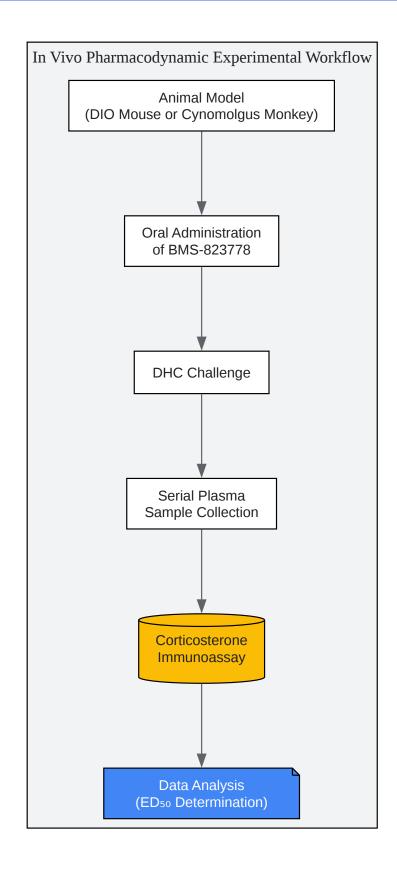




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Caption: Signaling pathway illustrating the inhibition of 11β-HSD-1 by BMS-823778.

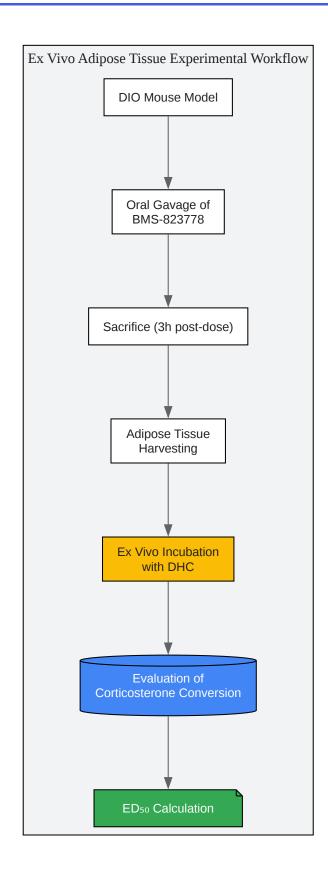




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Caption: Workflow for the in vivo pharmacodynamic assessment of BMS-823778.





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Caption: Workflow for the ex vivo adipose tissue assessment of BMS-823778.



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